[5-(4-Propyl-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}PYRROLIDINE is an organic compound that features a complex structure combining a furan ring, a pyrrolidine ring, and a propylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}PYRROLIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propylphenoxy group: This step often involves a nucleophilic substitution reaction where a propylphenol derivative reacts with a furan intermediate.
Formation of the pyrrolidine ring: This can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}PYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The propylphenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}PYRROLIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}PYRROLIDINE involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBOXYLIC ACID: Similar structure but lacks the pyrrolidine ring.
1-PROPYL-3-[[5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL]AMINO]UREA: Contains an additional urea group.
Uniqueness: 1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}PYRROLIDINE is unique due to the combination of its furan, pyrrolidine, and propylphenoxy groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[5-[(4-propylphenoxy)methyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H23NO3/c1-2-5-15-6-8-16(9-7-15)22-14-17-10-11-18(23-17)19(21)20-12-3-4-13-20/h6-11H,2-5,12-14H2,1H3 |
InChI Key |
YEOJPRQUQRUJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCC3 |
solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.